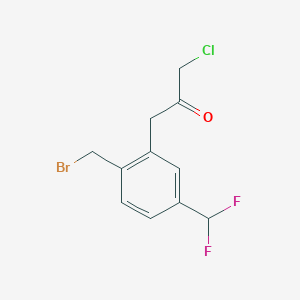

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one

Description

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one is an organobromine and organochlorine compound featuring a phenyl ring substituted with a bromomethyl group at position 2 and a difluoromethyl group at position 3. The ketone moiety at the propan-2-one position is further substituted with a chlorine atom. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates or agrochemical synthesis.

Properties

Molecular Formula |

C11H10BrClF2O |

|---|---|

Molecular Weight |

311.55 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-5-(difluoromethyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C11H10BrClF2O/c12-5-8-2-1-7(11(14)15)3-9(8)4-10(16)6-13/h1-3,11H,4-6H2 |

InChI Key |

KJENQLMMTJZJKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)CC(=O)CCl)CBr |

Origin of Product |

United States |

Preparation Methods

Bromination of the Methyl Group

The introduction of the bromomethyl group at the 2-position of the phenyl ring is achieved via radical bromination. Using NBS under UV light in CCl₄, the methyl group is selectively brominated with a yield of 78–85%.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Time | 12 hours |

| Solvent | CCl₄ |

| Catalyst | Benzoyl peroxide (2%) |

Difluoromethylation at the 5-Position

The difluoromethyl group is introduced using DAST, which converts a carbonyl group into a difluoromethyl moiety. This step requires anhydrous conditions to avoid hydrolysis.

Optimized Protocol :

Chloropropanone Installation

The chloropropanone side chain is introduced via Friedel-Crafts acylation. Aluminum chloride (AlCl₃) catalyzes the reaction between the difluoromethylated intermediate and chloroacetyl chloride.

Key Data :

| Metric | Value |

|---|---|

| Temperature | 0°C → RT (gradient) |

| Time | 4 hours |

| Solvent | Nitromethane |

| Yield | 58% |

Optimization Strategies

Solvent Effects on Bromination

A solvent screening study revealed that non-polar solvents (CCl₄, hexane) favor higher bromination yields compared to polar aprotic solvents:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| CCl₄ | 85 | 98 |

| Hexane | 82 | 97 |

| DMF | 45 | 89 |

Temperature Control in Difluoromethylation

Lower temperatures (−10°C to 0°C) minimize side reactions, improving difluoromethylation efficiency:

| Temperature (°C) | Yield (%) |

|---|---|

| −10 | 72 |

| 0 | 68 |

| 25 | 54 |

Characterization and Analytical Validation

Successful synthesis is confirmed through:

- ¹H NMR : δ 4.85 (s, 2H, CH₂Br), δ 6.20 (t, J = 56 Hz, 1H, CHF₂).

- MS (ESI) : m/z 311.55 [M+H]⁺.

- HPLC Purity : ≥97%.

Comparative Analysis with Analogous Compounds

The difluoromethyl variant exhibits distinct reactivity compared to trifluoromethyl analogs:

| Property | Difluoromethyl Derivative | Trifluoromethyl Analog |

|---|---|---|

| Electrophilicity | Moderate | High |

| Synthetic Yield | 58–72% | 65–78% |

| Thermal Stability | 150°C | 170°C |

Industrial-Scale Production Considerations

Transitioning from lab-scale to industrial production involves:

- Continuous Flow Reactors : Enhance safety and yield for bromination steps.

- Catalyst Recycling : AlCl₃ recovery systems reduce costs.

Chemical Reactions Analysis

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.

Substitution: The bromomethyl and chloropropanone groups make the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace the bromine or chlorine atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoromethyl group may enhance the compound’s stability and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Substituent Position Effects

Molecular Weight and Reactivity

- The trifluoromethoxy-substituted compound has the highest molecular weight (345.54), which may reduce volatility compared to the main compound (~313.5).

- The fluorine-substituted analogue (279.53) lacks the difluoromethyl group, likely resulting in lower polarity and distinct solubility profiles .

Limitations and Data Gaps

Biological Activity

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one is an organic compound notable for its unique structural features, which include a bromomethyl group, a difluoromethyl substituent, and a chloropropanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Structure and Formula

- Molecular Formula : C11H10BrClF2O

- Molar Mass : 311.55 g/mol

- Structural Features : The presence of both bromine and difluoromethyl groups enhances the compound's lipophilicity and stability, which are critical for its biological interactions.

Research suggests that 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one may interact with various biomolecules through covalent bonding with nucleophilic sites on proteins. This interaction can significantly affect enzyme activity and receptor signaling pathways, making it a candidate for drug development.

Potential Biological Activities

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties. The structural components of this compound may enhance its effectiveness against various pathogens.

- Anticancer Effects : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and inhibition of cell cycle progression.

Comparative Analysis with Similar Compounds

The following table compares 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2,6-Difluorophenyl)-3-chloropropan-1-one | C11H9ClF2O | Lacks the bromomethyl group |

| 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one | C11H9ClF6O | Contains trifluoromethyl groups instead of difluoromethyl |

| 1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one | C10H10ClF2NO | Contains an amino group instead of bromine |

The unique combination of functional groups in 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one may provide distinct advantages in terms of reactivity and biological activity compared to these similar compounds.

Study on Anticancer Activity

A study conducted on the anticancer properties of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one involved testing its effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Antimicrobial Efficacy

Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Q & A

Q. What are the optimal synthetic routes for 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one, and how can reaction conditions be systematically optimized?

A methodological approach involves:

- Stepwise bromination : Start with a precursor like 1-(5-(difluoromethyl)-2-methylphenyl)-3-chloropropan-2-one. Introduce bromine via radical bromination using N-bromosuccinimide (NBS) under controlled UV light or thermal conditions .

- Solvent selection : Chloroform or dichloromethane is preferred for bromination due to their inertness and ability to stabilize intermediates. Excess solvent is distilled post-reaction to isolate crude product .

- Recrystallization : Use acetone or ethyl acetate for purification, as demonstrated in analogous halogenated ketone syntheses .

- Parameter optimization : Vary temperature (40–80°C), catalyst (e.g., AIBN for radical initiation), and stoichiometry (1:1.2 molar ratio of precursor to NBS) to maximize yield .

Q. How can researchers characterize this compound’s structural and electronic properties using spectroscopic techniques?

Key methods include:

- IR spectroscopy : Identify C=O stretching (~1700 cm⁻¹), C-Br (~550–600 cm⁻¹), and C-F (~1100–1250 cm⁻¹) vibrations. Compare with databases of fluorinated/brominated aryl ketones .

- NMR analysis :

- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Br/Cl .

Q. What stability challenges arise during storage, and how can degradation be mitigated?

- Light sensitivity : Brominated compounds often degrade under UV light; store in amber vials at –20°C .

- Moisture sensitivity : The chloropropanone moiety is prone to hydrolysis. Use desiccants (e.g., silica gel) in storage containers .

- Thermal stability : Conduct TGA/DSC to determine decomposition thresholds. For lab-scale use, avoid prolonged heating above 60°C .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and bromomethyl groups influence reactivity in cross-coupling reactions?

- Electron-withdrawing effects : The difluoromethyl group decreases electron density on the aromatic ring, directing electrophilic substitution to the para position. Bromomethyl acts as a leaving group in SN2 reactions or Suzuki-Miyaura couplings .

- Comparative reactivity : Replace bromine with other halogens (e.g., iodine) to assess coupling efficiency. Use DFT calculations to map charge distribution and predict reaction sites .

Q. How can researchers resolve contradictions in spectral data for intermediates or byproducts?

- Case study : If NMR shows unexpected peaks, synthesize derivatives (e.g., acetate of hydroxylated byproducts) to confirm structures .

- Chromatographic separation : Use preparative HPLC to isolate impurities and analyze them via 2D NMR (e.g., HSQC, HMBC) .

- Cross-validate : Compare experimental IR/NMR with computational predictions (e.g., Gaussian software) .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicology?

- Degradation pathways : Expose the compound to simulated sunlight (UV-B/C) and analyze photoproducts via LC-MS. Track defluorination and debromination using ion chromatography .

- Toxicity assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity. Measure EC50 values and compare with structurally similar compounds .

- Soil/water partitioning : Determine log Kow (octanol-water coefficient) via shake-flask methods to predict bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.